ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Overview
Description
ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a brominated pyrazolo[1,5-a]pyrimidine core, which is fused with a tetrahydropyrazinecarboxylate moiety, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira couplings to form more complex structures
Scientific Research Applications
ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antitumor agents and enzyme inhibitors.
Biological Studies: The compound is studied for its potential in inhibiting specific enzymes and pathways involved in diseases.
Material Science: Due to its photophysical properties, it is explored for use in organic electronics and photonics
Mechanism of Action
The mechanism of action of ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The brominated pyrazolo[1,5-a]pyrimidine core is crucial for binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, ETHYL 4-[(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific substitution pattern and the presence of the tetrahydropyrazinecarboxylate moiety. Similar compounds include:
- Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate .
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and substitution patterns, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 4-(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O3/c1-2-23-14(22)19-5-3-18(4-6-19)13(21)11-7-12-16-8-10(15)9-20(12)17-11/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJKHVNAUBTBAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN3C=C(C=NC3=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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